molecular formula C24H20ClFN2O3S2 B12013103 Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-96-2

Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12013103
CAS No.: 609795-96-2
M. Wt: 503.0 g/mol
InChI Key: MJPFONAVDLTBGD-UNOMPAQXSA-N
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Description

This compound, with the systematic name ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate , belongs to the class of heterocyclic compounds. Its molecular formula is C₂₅H₂₀ClFN₂O₅S . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chloro-6-fluorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an appropriate base. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product.

Reaction Conditions::
  • Base-catalyzed condensation
  • Solvent: Organic solvents like ethanol or acetonitrile
  • Temperature: Typically at room temperature

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides access to this compound for research purposes.

Chemical Reactions Analysis

Reactions::

    Condensation Reaction: Formation of the thiazolopyrimidine ring system

    Acylation Reaction: Introduction of the acetyl group

    Michael Addition: Addition of the 2-amino-4-methylthiazole to the aldehyde

Common Reagents and Conditions::

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvents: Ethanol, acetonitrile

    Acetylating Agent: Acetic anhydride

Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers investigate its interactions with biological targets.

    Material Science: Its properties may find applications in materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to biological effects.

Comparison with Similar Compounds

While no direct analogs are mentioned, this compound’s distinct structure sets it apart. Further studies can explore its uniqueness and potential advantages.

Biological Activity

Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₂₄H₂₀ClFN₂O₃S₂
  • Molar Mass : 503.0 g/mol
  • CAS Number : 609795-96-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolopyrimidine core is known for its role in modulating various biological pathways, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.
  • Interaction with Receptors : It potentially interacts with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell cycle progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : Studies have shown that related thiazolopyrimidine derivatives can reduce cell viability significantly, with IC50 values ranging from 10 to 33 nM, indicating potent activity against these cells .
CompoundCell LineIC50 (nM)
Compound AMCF-710
Compound BMDA-MB-23123

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. While specific data on this compound is limited, similar thiazolopyrimidine derivatives have demonstrated activity against various bacterial strains. For instance:

  • In vitro Studies : Compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the effects of related thiazolopyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Efficacy :
    • In a comparative study of various thiazolopyrimidine derivatives against pathogenic bacteria, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

Properties

CAS No.

609795-96-2

Molecular Formula

C24H20ClFN2O3S2

Molecular Weight

503.0 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20ClFN2O3S2/c1-4-31-23(30)20-13(2)27-24-28(21(20)14-8-10-15(32-3)11-9-14)22(29)19(33-24)12-16-17(25)6-5-7-18(16)26/h5-12,21H,4H2,1-3H3/b19-12-

InChI Key

MJPFONAVDLTBGD-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Origin of Product

United States

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